molecular formula C10H15NOS B3266154 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde CAS No. 41908-09-2

4-[(Diethylamino)methyl]thiophene-2-carbaldehyde

Cat. No.: B3266154
CAS No.: 41908-09-2
M. Wt: 197.3 g/mol
InChI Key: PZBVFKNKXYLIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Diethylamino)methyl]thiophene-2-carbaldehyde is an organic compound with the molecular formula C10H15NOS. It features a thiophene ring substituted with a diethylaminomethyl group and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography for product isolation and purification .

Chemical Reactions Analysis

Types of Reactions: 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Diethylamino)methyl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The diethylaminomethyl group can enhance the compound’s ability to interact with biological membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the diethylaminomethyl and aldehyde groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Biological Activity

4-[(Diethylamino)methyl]thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a diethylamino group and an aldehyde functional group. Its chemical formula is C12H15NOS, with a molecular weight of approximately 221.32 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it a candidate for various biological applications.

Antimicrobial Activity

Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusNot yet determined
Related thiosemicarbazonesCandida albicansMIC = 5 μg/mL
AlkaloidsE. coliMIC range: 2.33 - 156.47 μM

These results suggest that further investigations into the antimicrobial potential of this compound are warranted.

Antitumor Activity

Research on structurally similar compounds indicates potential antitumor activity. For example, thiosemicarbazone derivatives have been tested against various human tumor cell lines, revealing significant cytotoxic effects:

CompoundCell LineIC50 (μM)
Thiosemicarbazone DerivativeHuTu80IC50 = 13.36
Thiosemicarbazone DerivativeMCF-7IC50 = 34.84

These findings highlight the need for further exploration of this compound's potential in cancer therapy.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated moderate antibacterial activity against Staphylococcus aureus and promising antifungal activity against Candida species.
  • Cytotoxicity Assays : In vitro assays conducted on different tumor cell lines demonstrated that derivatives of thiophene compounds exhibited varying degrees of cytotoxicity, suggesting that structural modifications could enhance their therapeutic efficacy.

Properties

IUPAC Name

4-(diethylaminomethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-3-11(4-2)6-9-5-10(7-12)13-8-9/h5,7-8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBVFKNKXYLIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CSC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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